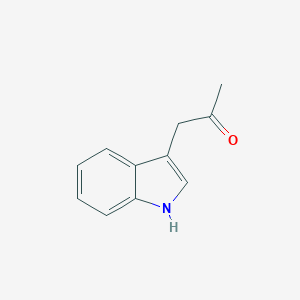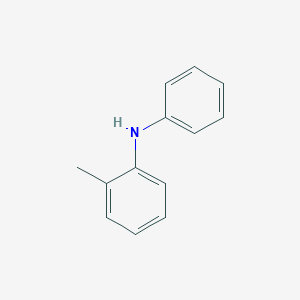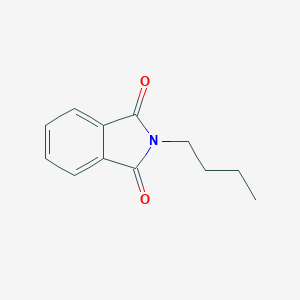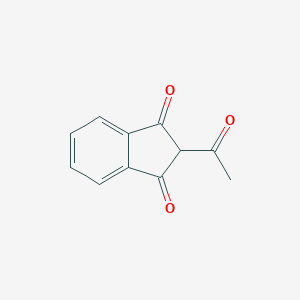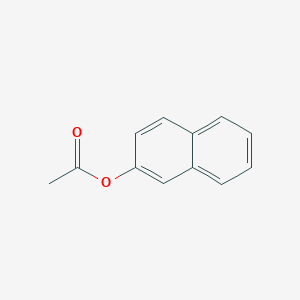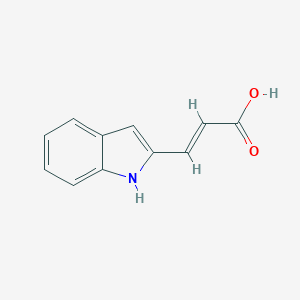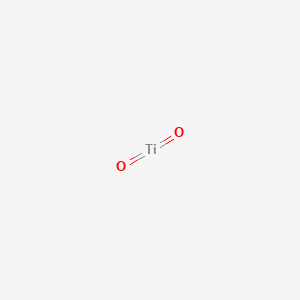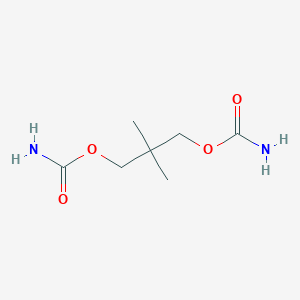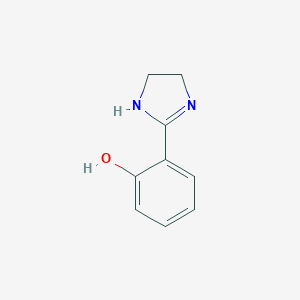
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one, also known as ER-464195-01, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of isoindolones, which are known to possess various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is that it has been found to have low toxicity, making it a potentially safe compound for use in lab experiments. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one. One direction is to further investigate its potential applications in cancer research and treatment. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
The synthesis of 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves the reaction of 4-ethoxyphenylhydrazine with 4-chloro-2-nitrobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as palladium on carbon to yield 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one.
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has been found to have potential applications in various scientific research fields. One such application is in the field of cancer research, where it has been shown to have anti-tumor activity. Studies have also shown that 2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
89313-72-4 |
|---|---|
Produktname |
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-one |
Molekularformel |
C16H15NO2 |
Molekulargewicht |
253.29 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-2-19-14-9-7-13(8-10-14)17-11-12-5-3-4-6-15(12)16(17)18/h3-10H,2,11H2,1H3 |
InChI-Schlüssel |
WYTMNHJXLDVWGL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





